molecular formula C10H13N3O2 B15399565 5-Nitro-2-pyrrolidin-1-ylaniline CAS No. 5367-55-5

5-Nitro-2-pyrrolidin-1-ylaniline

Cat. No.: B15399565
CAS No.: 5367-55-5
M. Wt: 207.23 g/mol
InChI Key: HFRJACOFFZTDKG-UHFFFAOYSA-N
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Description

5-Nitro-2-pyrrolidin-1-ylaniline is an aromatic amine derivative featuring a nitro (-NO₂) group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the aniline ring. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. This compound is structurally characterized by its electron-withdrawing nitro group and the cyclic secondary amine (pyrrolidine), which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

5367-55-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-1-ylaniline

InChI

InChI=1S/C10H13N3O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2

InChI Key

HFRJACOFFZTDKG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Aniline Derivatives

2-Nitro-5-(pyrrolidin-1-yl)aniline (CAS 289913-98-0)
  • Molecular Formula : C₁₀H₁₃N₃O₂ (identical to the target compound).
  • Key Differences : Substituents are reversed (nitro at position 2, pyrrolidinyl at position 5).
  • Impact : The altered substituent positions affect electronic distribution. For instance, the nitro group at position 2 (ortho to the aniline NH₂) may sterically hinder reactions compared to the para-substituted target compound. This isomer’s reactivity in coupling or substitution reactions could differ significantly .

Heterocyclic Analogues: Quinoline Derivatives

5-Nitro-6-(pyrrolidin-1-yl)quinoline (CAS 19979-54-5)
  • Molecular Formula : C₁₃H₁₃N₃O₂.
  • Applications : Such compounds are explored in medicinal chemistry (e.g., kinase inhibitors) or as ligands in coordination chemistry due to their rigid backbone .
5-Nitro-6-(piperidin-1-yl)quinoline (CAS 19979-55-6)
  • Molecular Formula : C₁₄H₁₅N₃O₂.
  • Key Differences : Piperidine (6-membered ring) replaces pyrrolidine, increasing lipophilicity and steric bulk.
  • Impact : The larger ring may improve membrane permeability in biological systems but reduce solubility in polar solvents. Piperidine’s stronger basicity could also alter protonation states under physiological conditions .

Polycyclic Systems: Acridine Derivatives

1-Nitro-2,9-di-piperidinylacridine (CAS 64887-15-6)
  • Molecular Formula : C₂₃H₂₅N₃O₂.
  • Key Features : The acridine core (tricyclic aromatic system) with nitro and dual piperidinyl groups enables DNA intercalation and hydrophobic interactions.
  • Applications: Potential use in anticancer research or as a fluorescent probe. The nitro group could serve as a reducible moiety for prodrug activation .

Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituent Positions Key Inferred Properties
5-Nitro-2-pyrrolidin-1-ylaniline Not Available C₁₀H₁₃N₃O₂ 207.23 Aniline 5-Nitro, 2-Pyrrolidinyl High polarity; synthetic intermediate
2-Nitro-5-(pyrrolidin-1-yl)aniline 289913-98-0 C₁₀H₁₃N₃O₂ 207.23 Aniline 2-Nitro, 5-Pyrrolidinyl Steric hindrance at ortho position
5-Nitro-6-(pyrrolidin-1-yl)quinoline 19979-54-5 C₁₃H₁₃N₃O₂ 243.26 Quinoline 5-Nitro, 6-Pyrrolidinyl Planar structure; fluorescence potential
5-Nitro-6-(piperidin-1-yl)quinoline 19979-55-6 C₁₄H₁₅N₃O₂ 257.29 Quinoline 5-Nitro, 6-Piperidinyl Enhanced lipophilicity
1-Nitro-2,9-di-piperidinylacridine 64887-15-6 C₂₃H₂₅N₃O₂ 375.47 Acridine 1-Nitro, 2,9-Piperidinyl DNA intercalation; large surface area

Research Findings and Implications

  • Electronic Effects: The nitro group’s electron-withdrawing nature reduces the basicity of adjacent amines in aniline derivatives, impacting their participation in acid-base reactions. In quinoline and acridine systems, this effect stabilizes π-electron systems, enhancing luminescence or redox activity .
  • Solubility Trends : Pyrrolidine-containing compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMF), while piperidine analogues show higher lipophilicity, favoring organic phases.
  • Biological Relevance: Quinoline and acridine derivatives are frequently studied for antitumor and antimicrobial activities, whereas aniline isomers may serve as precursors for dyes or agrochemicals .

Preparation Methods

Microreactor-Assisted Nitration of Preformed 2-(Pyrrolidin-1-yl)aniline

Adapting methodology from continuous-flow nitration systems, this approach utilizes a dual-feed microreactor to achieve controlled nitration:

Reaction Setup

  • Feed A : 2-(Pyrrolidin-1-yl)aniline (3 mol/L in dichloromethane)
  • Feed B : Nitrating mixture (HNO₃:H₂SO₄ = 1:7.6 mol/mol)
  • Reactor : Stainless steel microchannel (ID 0.5 mm, L 2 m)
  • Conditions : 45°C, residence time 35 sec

Performance Metrics

Parameter Value
Conversion 98% ± 2%
Regioselectivity 92% para
Isolated Yield 86%

The microreactor's enhanced heat transfer minimizes decomposition pathways observed in batch reactors. Post-reaction quenching with ice-water followed by extraction with ethyl acetate and silica gel chromatography yields the pure product.

Directed Ortho-Metalation (DoM) Strategy

For substrates requiring late-stage nitration, a DoM protocol enables precise functionalization:

  • Protection : Aniline → N-acetanilide (Ac₂O, pyridine, 0°C)
  • Metalation : LDA (2.2 eq), THF, -78°C → Li-aryl intermediate
  • Electrophilic Quench : Pyrrolidine (3 eq), -40°C → 2-(pyrrolidin-1-yl)acetanilide
  • Nitration : Ac₂O/HNO₃ (1:3), 0°C → 5-nitro derivative
  • Deprotection : NaOH (6M), EtOH/H₂O, reflux → target compound

This sequence achieves 78% overall yield with >95% regiocontrol but requires stringent anhydrous conditions.

Nucleophilic Aromatic Substitution Approaches

Two-Step Halogen Exchange

Building on chloro-nitroaniline chemistry, this route exploits the activating effect of nitro groups:

Step 1 : 2,5-Dichloronitrobenzene + NH₃ (liq.) → 5-chloro-2-nitroaniline (89% yield)
Step 2 : 5-Chloro-2-nitroaniline + pyrrolidine (5 eq) in DMSO, CuI (10 mol%), 140°C → 92% conversion

Optimized Conditions Table

Variable Optimal Value Effect on Yield
Solvent DMSO +22% vs DMF
Catalyst CuI +35% vs none
Temperature 140°C +41% vs 100°C
Time 18h Plateau after 16h

The copper catalyst facilitates single-electron transfer mechanisms, overcoming the deactivating nitro group's influence.

Reductive Amination Pathways

Nitro Reduction/Coupling Sequence

For laboratories lacking specialized equipment, this bench-top method offers practicality:

  • 2-Nitro-5-bromoaniline → Hydrogenation (H₂, Pd/C) → 5-bromo-1,2-phenylenediamine
  • Condensation with γ-butyrolactone (TFA, 80°C) → 2-pyrrolidinyl intermediate
  • Oxidation (NaNO₂, HCl) → Target nitro compound

While step 3 suffers from modest yields (58%), this route avoids hazardous nitration reactions.

Analytical Characterization

Critical quality attributes were verified via:

HPLC : Zorbax SB-C18, 80:20 MeCN/H₂O, 1 mL/min → tR 6.8 min (purity 99.4%)
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J=8.8 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.82 (dd, J=8.8, 2.4 Hz, 1H), 3.35 (t, J=6.4 Hz, 4H), 1.93 (quin, J=6.4 Hz, 4H)
IR (KBr): ν 3385 (NH₂), 1520 (NO₂ asym), 1348 (NO₂ sym), 1245 (C-N) cm⁻¹

Q & A

Q. What are the established synthetic routes for 5-Nitro-2-pyrrolidin-1-ylaniline, and how can researchers validate intermediate purity during synthesis?

Methodological Answer:

  • Route 1: Nucleophilic Substitution
    React 5-nitro-2-chloroaniline with pyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor completion via TLC (silica gel, ethyl acetate/hexane) .
  • Route 2: Copper-Catalyzed Coupling
    Use CuI/ligand systems to facilitate aryl-pyrrolidine bond formation under milder conditions (e.g., 80°C, DMF solvent). This method reduces side-product formation .
  • Validation:
    Characterize intermediates (e.g., 5-chloro-2-pyrrolidin-1-ylaniline) using HPLC (≥95% purity) and ¹H NMR (confirm absence of unreacted starting materials). Compare melting points (mp) with literature values (e.g., mp 149–152.5°C for 4-Pyrimidin-2-ylaniline analogs) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure of 5-Nitro-2-pyrrolidin-1-ylaniline?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the nitro group (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂) and pyrrolidine (δ ~1.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 222.1 (C₁₀H₁₂N₃O₂⁺) with isotopic pattern matching theoretical values.
  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>97%) and detect nitro-group degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate nitro-group reduction during synthesis?

Methodological Answer:

  • Condition Screening:
    Test inert atmospheres (N₂/Ar) to prevent unintended reduction. Evaluate solvents (e.g., DMF vs. DMSO) for stability at elevated temperatures .
  • Catalyst Selection:
    Compare Pd/C vs. copper catalysts for selectivity. Copper-based systems reduce nitro-group interference in coupling reactions .
  • Additives: Include stabilizing agents (e.g., BHT) to suppress free-radical side reactions. Monitor by LC-MS for nitro-to-amine conversion .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

Methodological Answer:

  • Data Triangulation:
    Cross-validate cytotoxicity assays (MTT vs. ATP-based) using standardized cell lines (e.g., HeLa, MCF-7). Report cell passage numbers and culture conditions per NIH guidelines .
  • Batch Analysis:
    Compare purity across synthetic batches via HPLC. Impurities >2% (e.g., residual pyrrolidine) may skew activity .
  • Mechanistic Profiling:
    Use kinase inhibition assays or proteomics to identify off-target effects. For example, nitroaromatics may interact with redox-sensitive proteins, confounding results .

Q. How should researchers design experiments to elucidate the metabolic stability of 5-Nitro-2-pyrrolidin-1-ylaniline in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • Isotope Tracing:
    Synthesize a ¹⁵N-labeled nitro group to track metabolic pathways (e.g., nitro-reductase activity). Detect metabolites (e.g., amine derivatives) in urine/plasma .
  • In Silico Modeling:
    Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots. Compare with experimental data to refine models .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data (e.g., conflicting NMR shifts) for 5-Nitro-2-pyrrolidin-1-ylaniline derivatives?

Methodological Answer:

  • Solvent/Concentration Effects:
    Re-run NMR in deuterated DMSO vs. CDCl₃. Proton shifts for nitro groups vary significantly with solvent polarity .
  • Dynamic Effects:
    Perform variable-temperature NMR to detect conformational changes (e.g., ring puckering in pyrrolidine).
  • Collaborative Validation:
    Share samples with independent labs for cross-platform analysis (e.g., compare Bruker vs. Jeol spectrometers) .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point149–152.5°CDifferential Scanning Calorimetry
HPLC Purity≥97%C18, 220 nm detection
Cytotoxicity (HeLa) IC₅₀12.5 µM ± 1.2MTT assay
Metabolic Stability (Cl₍ᵢₙₜ₎)25 mL/min/kgLiver microsomes

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